Sulfonterol
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Overview
Description
Sulfonterol is a benzenemethanol derivative patented by Smith Kline and French Laboratories as a bronchodilator. It acts as a β-adrenergic partial agonist, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfonterol involves multiple steps, starting with the preparation of the benzenemethanol core. The key steps include:
Formation of the benzenemethanol core: This involves the reaction of benzaldehyde with a suitable reducing agent to form benzenemethanol.
Introduction of the sulfonyl group: This is achieved by reacting the benzenemethanol with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale preparation of benzenemethanol and sulfonyl intermediates.
Continuous flow reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Sulfonterol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenemethanol derivatives
Scientific Research Applications
Sulfonterol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying β-adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating respiratory conditions and its role as a bronchodilator.
Industry: Used in the development of new bronchodilators and other therapeutic agents .
Mechanism of Action
Sulfonterol exerts its effects by acting as a partial agonist at β-adrenergic receptors. This interaction leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow. The molecular targets include β2-adrenergic receptors, and the pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Salmeterol: Another β2-adrenergic receptor agonist with a longer duration of action.
Formoterol: A fast-acting β2-adrenergic receptor agonist used in the treatment of asthma.
Albuterol: A short-acting β2-adrenergic receptor agonist commonly used as a rescue inhaler .
Uniqueness of Sulfonterol: this compound’s partial agonist activity at β-adrenergic receptors makes it unique compared to other full agonists like Salmeterol and Formoterol. This partial agonist activity can result in fewer side effects and a more controlled bronchodilation response .
Properties
CAS No. |
42461-79-0 |
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Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.40 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methylsulfonylmethyl)phenol |
InChI |
InChI=1S/C14H23NO4S/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-20(4,18)19/h5-7,13,15-17H,8-9H2,1-4H3 |
InChI Key |
RTLJQOLVPIGICL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
sulfonterol sulfonterol hydrochloride sulfonterol hydrochloride, (+)-isomer sulfonterol hydrochloride, (-)-isomer sulfonterol tartrate (1:1), ((+)-(R-(R*,R*)))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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